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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Roginolisib
(also known as IOA-244), a first-in-class, orally bioavailable, allosteric modulator of

phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action,

in vitro and in vivo efficacy in solid tumor models, and the experimental protocols utilized in

these key studies.

Core Mechanism of Action
Roginolisib is a non-ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly

expressed in hematopoietic cells.[1][2] Its unique allosteric binding mechanism confers high

selectivity and a favorable safety profile compared to first-generation ATP-competitive PI3Kδ

inhibitors.[2][3] The anti-tumor activity of Roginolisib is twofold:

Direct Tumor Cell Inhibition: In solid tumors with high PI3Kδ expression, Roginolisib can

directly inhibit the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation

and survival.[4]

Immunomodulation of the Tumor Microenvironment: Roginolisib selectively inhibits the

proliferation and function of regulatory T cells (Tregs), a key immunosuppressive cell

population in the tumor microenvironment. This action, while sparing cytotoxic CD8+ T cells,

helps to break tumor-induced immune tolerance and enhance the anti-tumor immune

response.
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Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory

effect of Roginolisib.
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Roginolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of

Roginolisib in solid tumor models.

Table 1: In Vitro Activity of Roginolisib
Cell Line

Cancer
Type

Assay Endpoint Result Reference

Ramos B

cells

Burkitt's

Lymphoma

p-AKT

Inhibition
IC50 280 nM

B cells N/A Proliferation IC50 48 nM

MDA-MB-231
Breast

Cancer

p-AKT

Inhibition

Concentratio

n-dependent

inhibition

Not specified

Hepatocellula

r Carcinoma

Lines

Liver Cancer Proliferation

Strong anti-

proliferative

activity

Not specified

Table 2: In Vivo Efficacy of Roginolisib in Syngeneic
Mouse Models
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Tumor Model Cancer Type Treatment Key Findings Reference

CT26
Colorectal

Cancer

Roginolisib +

anti-PD-1

Sensitized

tumors to anti-

PD-1 treatment.

Lewis Lung

Carcinoma (LLC)
Lung Cancer

Roginolisib +

anti-PD-1

Sensitized

tumors to anti-

PD-1 treatment.

Pan-02
Pancreatic

Cancer

Roginolisib +

anti-PD-1

Similar activity to

CT26 and LLC

models.

Patient-Derived

Melanoma
Melanoma Roginolisib

Effective

inhibition of

tumor growth in a

T-cell deficient

host.

MDA-MB-231

Xenograft
Breast Cancer Roginolisib

Effective

inhibition of

tumor growth as

a monotherapy.

Table 3: Immunomodulatory Effects of Roginolisib in the
CT26 Tumor Model
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Immune Cell Population
Effect of Roginolisib
Treatment

Reference

Regulatory T cells (Tregs) Marked decrease

Myeloid-Derived Suppressor

Cells (MDSCs)
Marked decrease

Tumor-Associated

Macrophages (TAMs)
Marked decrease

Natural Killer (NK) cells Concomitant increase

CD8+ T cells : Treg ratio Concomitant increase

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro p-AKT Inhibition Assay
Cell Lines: MDA-MB-231 (breast cancer) or Ramos B cells.

Treatment: Cells were treated with increasing concentrations of Roginolisib for a specified

period (e.g., 1 hour for Ramos B cells).

Analysis: Following treatment, cells were lysed, and protein extracts were subjected to

Western blotting. Levels of phosphorylated AKT (p-AKT) and total AKT were detected using

specific antibodies.

Endpoint: The concentration-dependent inhibition of p-AKT was determined, and IC50 values

were calculated where applicable.

In Vivo Syngeneic Mouse Model Studies
Animal Models: BALB/c mice were used for the CT26 colorectal cancer model.

Tumor Implantation: A suspension of CT26 tumor cells (e.g., 1 x 10^6 cells) was injected

subcutaneously into the flank of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment

groups. Roginolisib was administered orally, typically on a daily schedule. For combination

studies, an anti-PD-1 or anti-PD-L1 antibody was administered, for example,

intraperitoneally.

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly)

using calipers.

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth

inhibition (TGI) was calculated. For immunophenotyping, tumors were dissociated into

single-cell suspensions and analyzed by flow cytometry for various immune cell populations.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo

efficacy of Roginolisib.
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A representative in vivo experimental workflow for Roginolisib.
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Conclusion
The preclinical data for Roginolisib strongly support its potential as a novel therapeutic agent

for solid tumors. Its dual mechanism of directly targeting tumor cells and modulating the

immune microenvironment provides a strong rationale for its ongoing clinical development, both

as a monotherapy and in combination with immune checkpoint inhibitors. The favorable safety

profile observed in preclinical studies further enhances its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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